molecular formula C46H88NO10P B13848225 1-octadecanoyl-2-(11Z-docosenoyl)-glycero-3-phosphoserine

1-octadecanoyl-2-(11Z-docosenoyl)-glycero-3-phosphoserine

Cat. No.: B13848225
M. Wt: 846.2 g/mol
InChI Key: CINDYKHVKZDXKS-WYAZBJGBSA-N
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Description

“O-((®-2-(((Z)-Docos-11-enoyl)oxy)-3-(stearoyloxy)propoxy)(hydroxy)phosphoryl)-L-serine” is a complex phospholipid derivative. Phospholipids are essential components of cell membranes and play a crucial role in various biological processes. This compound is characterized by its unique structure, which includes a long-chain fatty acid, a glycerol backbone, and a serine head group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “O-((®-2-(((Z)-Docos-11-enoyl)oxy)-3-(stearoyloxy)propoxy)(hydroxy)phosphoryl)-L-serine” typically involves the following steps:

    Esterification: The long-chain fatty acids (docos-11-enoic acid and stearic acid) are esterified with glycerol to form the intermediate compounds.

    Phosphorylation: The intermediate compounds are then phosphorylated using a suitable phosphorylating agent, such as phosphorus oxychloride.

    Coupling with L-serine: The phosphorylated intermediate is coupled with L-serine under specific reaction conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification and phosphorylation processes, followed by purification techniques such as chromatography to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the unsaturated fatty acid chain.

    Reduction: Reduction reactions can occur at the phosphoryl group or the unsaturated fatty acid chain.

    Substitution: Substitution reactions may involve the replacement of the serine head group or the fatty acid chains.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Various nucleophiles, such as amines or alcohols.

Major Products

    Oxidation Products: Epoxides, hydroxylated derivatives.

    Reduction Products: Saturated fatty acid derivatives.

    Substitution Products: Modified phospholipids with different head groups or fatty acid chains.

Scientific Research Applications

Chemistry

    Membrane Studies: Used as a model compound to study membrane dynamics and interactions.

    Lipidomics: Analyzed in lipidomics studies to understand lipid composition and function.

Biology

    Cell Signaling: Investigated for its role in cell signaling pathways.

    Membrane Proteins: Studied for its interactions with membrane proteins.

Medicine

    Drug Delivery: Explored as a component in liposomal drug delivery systems.

    Therapeutics: Potential therapeutic applications in treating lipid-related disorders.

Industry

    Cosmetics: Used in formulations for skin care products.

    Food Industry: Employed as an emulsifier in food products.

Mechanism of Action

The mechanism of action of “O-((®-2-(((Z)-Docos-11-enoyl)oxy)-3-(stearoyloxy)propoxy)(hydroxy)phosphoryl)-L-serine” involves its interaction with cell membranes. The compound integrates into the lipid bilayer, affecting membrane fluidity and permeability. It may also interact with specific membrane proteins, influencing signaling pathways and cellular responses.

Comparison with Similar Compounds

Similar Compounds

    Phosphatidylserine: A common phospholipid with a serine head group.

    Phosphatidylcholine: A phospholipid with a choline head group.

    Phosphatidylethanolamine: A phospholipid with an ethanolamine head group.

Uniqueness

“O-((®-2-(((Z)-Docos-11-enoyl)oxy)-3-(stearoyloxy)propoxy)(hydroxy)phosphoryl)-L-serine” is unique due to its specific combination of long-chain fatty acids and the presence of a serine head group. This unique structure may confer distinct biophysical properties and biological activities compared to other phospholipids.

Properties

Molecular Formula

C46H88NO10P

Molecular Weight

846.2 g/mol

IUPAC Name

(2S)-2-amino-3-[[(2R)-2-[(Z)-docos-11-enoyl]oxy-3-octadecanoyloxypropoxy]-hydroxyphosphoryl]oxypropanoic acid

InChI

InChI=1S/C46H88NO10P/c1-3-5-7-9-11-13-15-17-19-20-21-22-24-26-28-30-32-34-36-38-45(49)57-42(40-55-58(52,53)56-41-43(47)46(50)51)39-54-44(48)37-35-33-31-29-27-25-23-18-16-14-12-10-8-6-4-2/h20-21,42-43H,3-19,22-41,47H2,1-2H3,(H,50,51)(H,52,53)/b21-20-/t42-,43+/m1/s1

InChI Key

CINDYKHVKZDXKS-WYAZBJGBSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OC[C@@H](C(=O)O)N)OC(=O)CCCCCCCCC/C=C\CCCCCCCCCC

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC(C(=O)O)N)OC(=O)CCCCCCCCCC=CCCCCCCCCCC

Origin of Product

United States

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